molecular formula C16H28O7 B1679570 Rosiridin CAS No. 100462-37-1

Rosiridin

Cat. No.: B1679570
CAS No.: 100462-37-1
M. Wt: 332.39 g/mol
InChI Key: PBPYEEMQIFDGSQ-MOIFMYGASA-N
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Description

Rosiridin is a chemical compound that has been isolated from the plant Rhodiola sachalinensis. It is a monoterpene glycoside known for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases and cognitive impairments. This compound has shown promise in inhibiting monoamine oxidases A and B, which are enzymes involved in the breakdown of neurotransmitters such as serotonin and dopamine .

Mechanism of Action

Target of Action

Rosiridin, also known as beta-D-Glucopyranoside, (2E,4S)-4-hydroxy-3,7-dimethyl-2,6-octadienyl, is a chemical compound that has been isolated from Rhodiola sachalinensis . The primary targets of this compound are monoamine oxidases A and B . These enzymes are involved in the breakdown of monoamines, which are neurotransmitters that play crucial roles in various brain functions, including mood regulation and cognitive processes .

Mode of Action

This compound exerts its effects by inhibiting the activity of monoamine oxidases A and B . By inhibiting these enzymes, this compound prevents the breakdown of monoamines, leading to an increase in the levels of these neurotransmitters in the brain . This can result in improved mood and cognitive function, suggesting potential benefits in the treatment of conditions such as depression and senile dementia .

Biochemical Pathways

The action of this compound affects the monoaminergic system, specifically the pathways involving monoamines such as dopamine, norepinephrine, and serotonin . By inhibiting monoamine oxidases A and B, this compound disrupts the normal breakdown of these neurotransmitters, leading to increased levels in the brain . This can influence various downstream effects, including mood regulation and cognitive processes .

Result of Action

The inhibition of monoamine oxidases A and B by this compound leads to increased levels of monoamines in the brain . This can result in improved mood and cognitive function, suggesting potential benefits in the treatment of conditions such as depression and senile dementia . Additionally, this compound has been shown to have beneficial effects on the human central nervous system and enhances brain function .

Biochemical Analysis

Biochemical Properties

Rosiridin plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic signaling . Additionally, this compound modulates oxidative stress markers such as glutathione, catalase, and superoxide dismutase, which are crucial for maintaining cellular redox balance . This compound also interacts with brain-derived neurotrophic factor, succinate dehydrogenase, and nitrite levels, indicating its involvement in neuroprotective pathways .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. In neuronal cells, this compound has been shown to reduce oxidative and nitrative stress, leading to decreased apoptosis and inflammation . It influences cell signaling pathways by modulating the activity of caspases, tumor necrosis factor-alpha, and interleukins, which are key players in the inflammatory response . This compound also affects gene expression by altering the levels of brain-derived neurotrophic factor and other neurotrophic factors, thereby promoting neuronal survival and function .

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to acetylcholinesterase, inhibiting its activity and increasing acetylcholine levels in the synaptic cleft . This enhances cholinergic signaling and improves cognitive function. This compound also acts as an antioxidant by scavenging free radicals and reducing oxidative stress . Additionally, it modulates the activity of enzymes involved in the inflammatory response, such as caspases and tumor necrosis factor-alpha, thereby reducing inflammation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable and does not degrade quickly, allowing for sustained effects in in vitro and in vivo studies . Long-term exposure to this compound has been shown to maintain its neuroprotective effects, with continued modulation of oxidative stress markers, inflammatory cytokines, and neurotrophic factors . These findings suggest that this compound can provide lasting benefits in the context of neurodegenerative diseases and cognitive impairments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to enhance cognitive function and reduce oxidative stress without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including increased oxidative stress and apoptosis . It is important to determine the optimal dosage of this compound to maximize its therapeutic benefits while minimizing potential adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and inflammation. It interacts with enzymes such as acetylcholinesterase, succinate dehydrogenase, and catalase, modulating their activity and influencing metabolic flux . This compound also affects the levels of metabolites such as glutathione, superoxide dismutase, and malondialdehyde, which are important indicators of cellular redox status . These interactions highlight the role of this compound in maintaining cellular homeostasis and protecting against oxidative damage.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . This compound interacts with transporters and binding proteins that facilitate its uptake and distribution within cells . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and mitochondria, where it exerts its antioxidant and anti-inflammatory effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with enzymes and proteins involved in oxidative stress and inflammation . It may also undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy . The targeting signals and localization of this compound contribute to its ability to modulate cellular processes and protect against neurodegenerative diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

Rosiridin can be synthesized through the extraction of Rhodiola sachalinensis roots. The methanolic extract from the roots is partitioned into an ethyl acetate-water mixture to obtain an ethyl acetate-soluble phase and an aqueous layer. The aqueous layer is further extracted with n-butanol to give a n-butanol-soluble phase . The absolute stereostructure of this compound has been determined through the application of the modified Mosher’s method .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction from Rhodiola sachalinensis roots using similar partitioning and extraction techniques as described above. The process is optimized to maximize yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Rosiridin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions involving this compound include various derivatives that have enhanced therapeutic properties. These derivatives are studied for their potential use in treating neurodegenerative diseases and other medical conditions .

Comparison with Similar Compounds

Rosiridin is unique compared to other monoterpene glycosides due to its specific inhibition of monoamine oxidases A and B. Similar compounds include:

This compound stands out due to its potent inhibition of monoamine oxidases and its potential therapeutic applications in neurodegenerative diseases and cognitive impairments.

Properties

CAS No.

100462-37-1

Molecular Formula

C16H28O7

Molecular Weight

332.39 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2E,4S)-4-hydroxy-3,7-dimethylocta-2,6-dienoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C16H28O7/c1-9(2)4-5-11(18)10(3)6-7-22-16-15(21)14(20)13(19)12(8-17)23-16/h4,6,11-21H,5,7-8H2,1-3H3/b10-6+/t11-,12+,13+,14-,15+,16+/m0/s1

InChI Key

PBPYEEMQIFDGSQ-MOIFMYGASA-N

Isomeric SMILES

CC(=CC[C@@H](/C(=C/CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)/C)O)C

SMILES

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C

Canonical SMILES

CC(=CCC(C(=CCOC1C(C(C(C(O1)CO)O)O)O)C)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Rosiridin;  (-)-Rosiridin;  6'-O-Deacetylrosiridoside C; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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